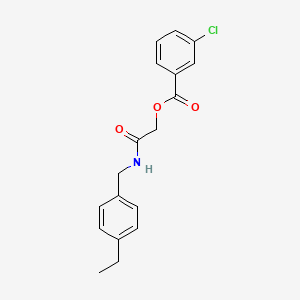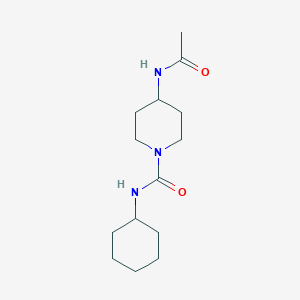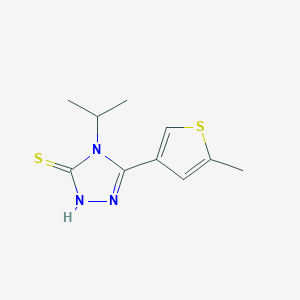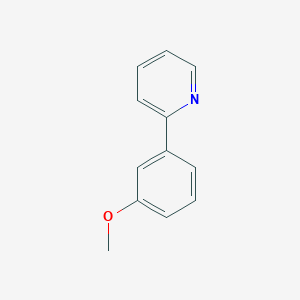
2-Methoxy-1-piperidin-3-ylethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
Synthesis and Characterization
The compound serves as a precursor or intermediate in the synthesis of various chemical entities. For example, it has been used in the synthesis of fluorophenyl derivatives with potential pharmaceutical applications. The process involves steps like amidation, Friedel-Crafts acylation, and hydration, offering a reasonable yield and showcasing the compound's utility in constructing complex molecules with precise structural requirements (Zheng Rui, 2010).
Impurity Analysis
In pharmaceutical chemistry, identifying and quantifying impurities is crucial for drug purity and efficacy. The compound has been involved in studies to isolate and characterize impurities in drugs like cloperastine hydrochloride, a piperidine derivative. Advanced techniques such as HPLC, NMR, and mass spectrometry are employed to ensure the quality of the pharmaceutical compounds (Heying Liu et al., 2020).
Antimicrobial Activity
Research into new antimicrobial agents is vital due to the increasing resistance to existing drugs. The compound has been utilized in the development of new pyridine derivatives showing variable and modest antimicrobial activity against several bacterial and fungal strains, highlighting its role in discovering new therapeutic agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Catalysis and Reaction Mechanisms
Understanding the mechanisms of chemical reactions is fundamental to organic synthesis. Studies involving the compound have explored its role in catalysis, particularly in aromatic nucleophilic substitution reactions. Such research helps in developing more efficient and selective synthetic routes for various chemical transformations (G. Consiglio et al., 1981).
properties
IUPAC Name |
2-methoxy-1-piperidin-3-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-6-8(10)7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFSXVGZVPMYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-piperidin-3-ylethanone;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide](/img/structure/B2637999.png)
![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)glycinate](/img/structure/B2638000.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2638003.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2638004.png)

![N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide](/img/structure/B2638008.png)

![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)
![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2638014.png)


